![molecular formula C19H23F3N2O B2973204 1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 838817-52-0](/img/structure/B2973204.png)
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea, also known as ACR16, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of adamantyl-containing compounds, which have been studied for their pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea and its derivatives have been studied extensively as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds, particularly those with adamantane and urea functionalities, show promising pharmacokinetic properties and potent inhibitory activities against sEH, leading to anti-inflammatory and analgesic effects in various animal models (Rose et al., 2010); (Liu et al., 2013). These findings suggest that the adjustment of the adamantyl moiety in urea-based sEH inhibitors could significantly improve their pharmacological efficacy and metabolic stability, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Adamantane bisurea derivatives have been synthesized and evaluated for their complexation abilities with various anions in solution, which indirectly contributes to understanding their potential antimicrobial applications. The structural incorporation of adamantane enhances the stability of complexes with anions, suggesting a foundational role in designing new antimicrobial agents (Blažek et al., 2013). Moreover, adamantyl ureas screened for anti-Mycobacterium tuberculosis activity have shown moderate activity, highlighting the potential of adamantane modifications to improve the bioavailability and therapeutic efficacy of antimicrobial agents (Scherman et al., 2012).
Crystal Structure Analysis
The crystal structure of N-(1-adamantyl)urea has been elucidated, demonstrating the formation of an interlayer-type crystal structure via hydrogen bonding between molecules. This structural insight is vital for understanding the physicochemical properties of adamantane-containing compounds and can guide the design of novel materials and pharmaceuticals with improved performance (Yun, 2006).
Anticancer Potential
The synthesis and characterization of novel adamantane-naphthyl thiourea conjugates have been undertaken, with studies indicating that these compounds bind significantly to DNA and inhibit urease enzymes. Preliminary investigations into their anticancer activities against specific cell lines suggest that modifications to the adamantane moiety can enhance selective cytotoxicity towards cancer cells, offering a promising direction for the development of new anticancer agents (Arshad et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCZNCLECJRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

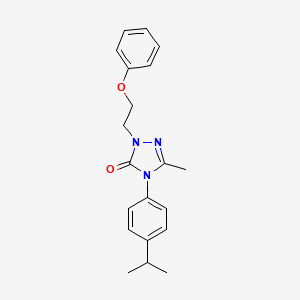
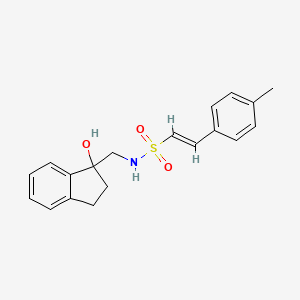
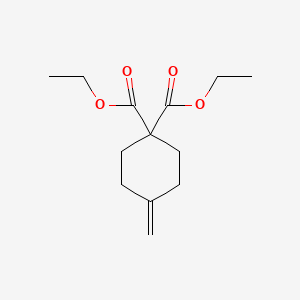
![1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2973128.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)
![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)
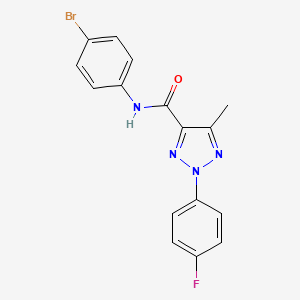

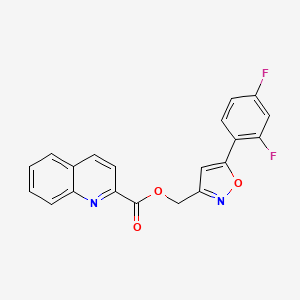
![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2973139.png)
![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)
